d-Phenylalanyl-l-proline
Overview
Description
d-Phenylalanyl-l-proline is a dipeptide composed of d-phenylalanine and l-proline. It is known for its unique structural properties and its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its ability to form stable peptide bonds and its role in protein folding and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
d-Phenylalanyl-l-proline can be synthesized through a condensation reaction between d-phenylalanine and l-proline. This reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated peptide synthesizers. These machines can precisely control the addition of amino acids and coupling reagents, ensuring high yield and purity of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
d-Phenylalanyl-l-proline undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
d-Phenylalanyl-l-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It plays a role in studying protein folding and stability, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of d-Phenylalanyl-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in enzyme activity, signal transduction pathways, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
l-Phenylalanyl-l-proline: Similar in structure but differs in the chirality of the phenylalanine residue.
d-Phenylalanyl-d-proline: Both residues have the d-configuration.
l-Phenylalanyl-d-proline: The proline residue has the d-configuration
Uniqueness
d-Phenylalanyl-l-proline is unique due to its specific chirality, which can influence its interaction with biological molecules and its overall stability. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQNWXCSUVMA-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199887 | |
Record name | Phenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51926-52-4 | |
Record name | Phenylalanylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051926524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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